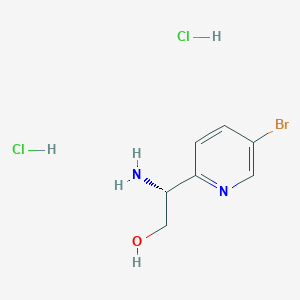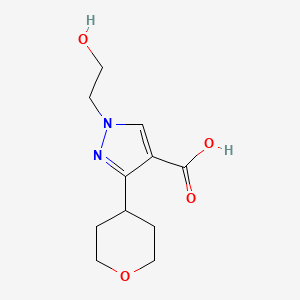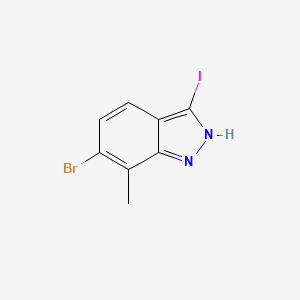
(R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride is a compound of interest in the field of medicinal chemistry due to its potential as a building block for pharmaceutical agents. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and methodologies that could be relevant for its synthesis and analysis.
Synthesis Analysis
The synthesis of related compounds involves chemoenzymatic routes and asymmetric synthesis techniques. For instance, an enantiomerically pure (R)-2-chloro-1-(pyridin-3-yl)ethanol was prepared using kinetic resolution with Candida antarctica lipase, which was then converted into (R)-1-(pyridin-3-yl)-2-aminoethanol . Another study describes the asymmetric synthesis of a related compound, (R)-2-amino-1-(3-pyridinyl)ethanol dihydrochloride, using an oxazaborolidine-catalyzed borane reduction, where the stereochemistry is crucial and influenced by the reaction conditions . These methods could potentially be adapted for the synthesis of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride.
Molecular Structure Analysis
The molecular structure of compounds similar to (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride is often complex and requires careful analysis to ensure the correct stereochemistry. The oxazaborolidine-catalyzed reduction is one such method that allows for control over the stereochemistry during the synthesis process . The stereochemistry is a key factor in the biological activity of these compounds, and thus, its analysis is critical.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typically stereoselective and require careful optimization. For example, the diastereoselective alkylation and reduction steps in the synthesis of a prostaglandin D2 receptor antagonist intermediate are crucial for achieving the desired stereochemistry . Similarly, the rate of substrate addition and reaction temperature are important parameters in the oxazaborolidine-catalyzed reduction to obtain high enantiomeric excess .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure and stereochemistry. While the papers provided do not detail the physical properties of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride, they do suggest that similar compounds require careful handling, especially during scale-up and reduction reactions, to ensure safety and maintain the integrity of the stereochemistry . The presence of functional groups such as the amino group and the pyridinyl moiety would likely affect the solubility, stability, and reactivity of the compound.
Applications De Recherche Scientifique
Asymmetric Synthesis
A key application of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride is in asymmetric synthesis. For instance, Duquette et al. (2003) demonstrated a scalable process for the asymmetric synthesis of this compound, emphasizing the importance of the stereochemistry set via reduction of 3-chloroacetyl pyridine. This process is significant in the preparation of enantiomerically pure compounds, essential in pharmaceutical synthesis (Duquette, Zhang, Zhu, & Reeves, 2003).
Enantioselective Processes
The compound's role in enantioselective processes is also noteworthy. In 1998, Conde et al. described the resolution of a related compound through lipase-catalyzed enantioselective processes, highlighting the potential for producing enantiomerically pure intermediates in the synthesis of adrenergic agents (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).
Catalysis and Intermediate Formation
Further research includes the formation of pyridylcarbene intermediates by thermal decomposition of related bromo-pyridine compounds, as detailed by Abarca et al. (2006). This study underscores the compound's potential in catalytic processes and as an intermediate in complex chemical reactions (Abarca, Ballesteros, & Blanco, 2006).
Chemoenzymatic Synthesis
The chemoenzymatic synthesis of optically active derivatives of this compound, as researched by Perrone et al. (2006), demonstrates its utility in creating specific moieties of beta3-adrenergic receptor agonists. This process utilizes biocatalysts for the preparation of enantiomerically pure compounds (Perrone, Santandrea, Giorgio, Bleve, Scilimati, & Tortorella, 2006).
Safety And Hazards
Propriétés
IUPAC Name |
(2R)-2-amino-2-(5-bromopyridin-2-yl)ethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O.2ClH/c8-5-1-2-7(10-3-5)6(9)4-11;;/h1-3,6,11H,4,9H2;2*1H/t6-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISCRERGYJWDJN-ILKKLZGPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(CO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1Br)[C@H](CO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2508176.png)
![N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2508178.png)

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2508182.png)

![N-(2,3-dimethylphenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2508185.png)




![Methyl 8-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2508191.png)


